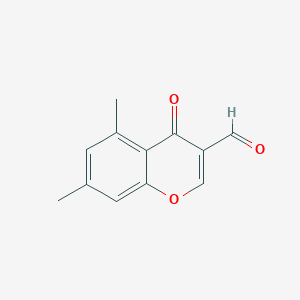

5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Descripción general

Descripción

Synthesis Analysis

The synthesis of chromene derivatives, including 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde, often involves multi-component reactions that allow for the efficient assembly of the chromene core. For example, the synthesis and characterization of related chromene compounds have been explored through reactions that yield chromene derivatives in good yields, highlighting the versatility and efficiency of chromene synthesis strategies (Reddy, Sharma, & Krupadanam, 2009).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by spectroscopic methods, including FT-IR, FT-Raman, NMR, and sometimes X-ray crystallography. Studies on similar compounds have employed density functional theory (DFT) to analyze molecular electrostatic potential, HOMO and LUMO orbitals, and other structural features, providing insight into the stability and electronic structure of chromene derivatives (Toh et al., 2016).

Chemical Reactions and Properties

Chromene derivatives engage in various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, transformations of chromene compounds under specific conditions have been studied, revealing pathways for creating novel derivatives and elucidating the compounds' reactivity profiles (Ambartsumyan et al., 2012).

Physical Properties Analysis

The physical properties of chromene derivatives, such as melting points, solubility, and crystalline structure, are critical for their application in various fields. These properties are often determined using standard laboratory techniques and can significantly influence the compound's suitability for specific applications.

Chemical Properties Analysis

The chemical properties of chromene derivatives, including acidity, basicity, and reactivity towards various reagents, are essential for understanding their behavior in chemical reactions. Studies on similar compounds have explored their reactivity patterns, offering insights into their potential uses in synthetic chemistry and material science (Shelke et al., 2009).

Aplicaciones Científicas De Investigación

- Summary of the Application : The compound “5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde” was used in the synthesis of homoleptic and heteroleptic complexes with Mn (II), Co (II), Ni (II) and Cu (II) metal ions .

- Methods of Application or Experimental Procedures : The synthesis of 6-chloro 5,7 dimethyl-4oxo-4H-chomene-3-carbaldehyde derivative was performed in three steps . The methanolic solution in the presence of acetic acid (10 mL) of 6-chloro- 5-7-dimethyl-4oxo-4H-chomene-3-carbaldehyde (2 mmol, 0.238 g) was added dropwise to a stirred water–methanol (1:1, 10 mL) solution of Mn (II) salt (1 mmol). The mixture was refluxed with constant stirring for 6 h at 60–80 °C temperature .

- Results or Outcomes : The synthesized complexes were characterized by different techniques, such as electron dispersive spectroscopy and elemental analysis (CHN), Fourier transform infrared (FTIR), electronic spectroscopy and magnetic susceptibility, 1 H-Nuclear magnetic resonance spectroscopy and mass spectra of ligand, electron spin resonance (ESR), thermogravimetric analysis, powder X-ray diffraction, scanning electron microscopy (SEM) and molar conductivity . The complexes showed antimicrobial activity against S.typhi .

Safety And Hazards

Propiedades

IUPAC Name |

5,7-dimethyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7-3-8(2)11-10(4-7)15-6-9(5-13)12(11)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKCOCQJKGTQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC=C(C2=O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334834 | |

| Record name | 5,7-Dimethylchromone-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde | |

CAS RN |

62484-76-8 | |

| Record name | 5,7-Dimethylchromone-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

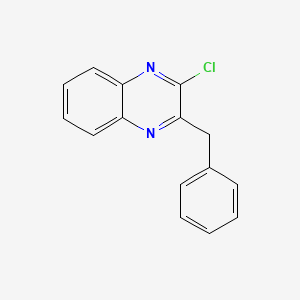

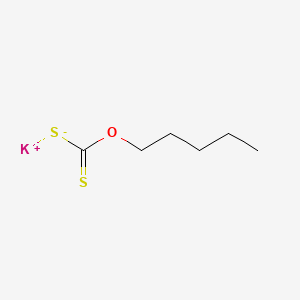

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1267996.png)